

purity and characterization of 5-Chloro-2-methylquinolin-6-ol hydrobromide

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Compound of Interest

Compound Name:	5-Chloro-2-methylquinolin-6-ol hydrobromide
CAS No.:	1803584-40-8
Cat. No.:	B1433430

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Abstract

This technical guide provides a comprehensive framework for establishing the purity and confirming the chemical identity of **5-Chloro-2-methylquinolin-6-ol hydrobromide**, a quinoline derivative of significant interest in pharmaceutical research. The methodologies detailed herein are grounded in established analytical principles and are designed to provide a self-validating system for quality control and characterization. This document will delve into the critical aspects of purification and a multi-technique approach to characterization, including spectroscopic and chromatographic methods. The rationale behind experimental choices is elucidated to provide a deeper understanding of the analytical workflow.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific

substitution pattern on the quinoline ring, such as the presence of chloro, methyl, and hydroxyl groups in 5-Chloro-2-methylquinolin-6-ol, can significantly influence its pharmacological profile. The hydrobromide salt form is often utilized to improve solubility and stability.

Given the potential therapeutic applications, the unequivocal confirmation of the structure and the rigorous assessment of purity are paramount for any research or drug development program involving this compound. This guide outlines the necessary steps to achieve this high level of characterization.

Purification: Achieving Analytical-Grade Purity

The synthesis of quinoline derivatives can often result in byproducts and residual starting materials.[3] Therefore, a robust purification strategy is essential. Recrystallization is a powerful and commonly employed technique for purifying solid organic compounds.

Recrystallization Protocol

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Step-by-Step Methodology:

- **Solvent Screening:** Begin by testing the solubility of the crude **5-Chloro-2-methylquinolin-6-ol hydrobromide** in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water).
- **Dissolution:** In a suitable reaction vessel, dissolve the crude material in a minimal amount of the chosen hot solvent to create a saturated solution.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly to room temperature. The decreased solubility at lower temperatures will induce crystallization. Further cooling in an ice bath can maximize the yield.
- **Isolation:** Collect the purified crystals by vacuum filtration.

- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum to remove residual solvent.

Causality: The principle behind recrystallization lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. Slow cooling promotes the formation of a well-ordered crystal lattice, which inherently excludes impurities.

Comprehensive Characterization: A Multi-faceted Approach

A single analytical technique is often insufficient to fully characterize a compound. Therefore, a combination of spectroscopic and chromatographic methods is employed to provide orthogonal data, ensuring a high degree of confidence in the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.^[4] Both ^1H and ^{13}C NMR should be performed.

Expected ^1H NMR Spectral Features (in a suitable deuterated solvent like DMSO- d_6):

Proton Type	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic Protons	7.0 - 9.0	Doublets, Triplets, or Multiplets	4H
Methyl Protons	~2.5	Singlet	3H
Hydroxyl Proton	Variable (broad singlet)	Singlet	1H

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific substitution pattern. The proton on the nitrogen of the quinoline ring may also be observable.

Expected ^{13}C NMR Spectral Features:

The spectrum should display the correct number of carbon signals corresponding to the structure of 5-Chloro-2-methylquinolin-6-ol. The chemical shifts will be characteristic of aromatic, methyl, and hydroxyl- and chloro-substituted carbons.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6) in an NMR tube.[4]
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]
- **Data Processing:** Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[1] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Expected Mass Spectrum Data:

- **Molecular Ion Peak ($[\text{M}+\text{H}]^+$):** For the free base (5-Chloro-2-methylquinolin-6-ol, $\text{C}_{10}\text{H}_8\text{ClNO}$), the expected monoisotopic mass is approximately 193.0294 g/mol. The hydrobromide salt will dissociate in the ion source.
- **Isotopic Pattern:** The presence of a chlorine atom will result in a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocol (LC-MS):

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

- Instrumentation: Introduce the sample into a mass spectrometer, often coupled with a liquid chromatograph (LC-MS), using an appropriate ionization technique such as electrospray ionization (ESI).[5]
- Data Acquisition: Acquire the mass spectrum in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a pharmaceutical compound.[6] A reversed-phase HPLC method is typically suitable for quinoline derivatives.

Experimental Protocol:

- Instrumentation: Utilize an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size), and a suitable mobile phase.[6]
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid (0.1%) to improve peak shape, is a good starting point.[7]
- Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy).
- Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity compounds, the main peak should be >95%, ideally >99%.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula.

Expected Elemental Composition for C₁₀H₉BrClNO:

Element	Theoretical %
Carbon (C)	43.76
Hydrogen (H)	3.30
Nitrogen (N)	5.10

Experimental Protocol:

The analysis is performed using a CHN elemental analyzer where a small, precisely weighed sample is combusted, and the resulting gases (CO₂, H₂O, and N₂) are quantified.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Expected Characteristic FTIR Absorption Bands (cm⁻¹):

Functional Group	**Expected Absorption Range (cm ⁻¹) **
O-H Stretch (phenol)	3200-3600 (broad)
Aromatic C-H Stretch	3000-3100
C=C and C=N Stretch (aromatic)	1500-1600
C-O Stretch (phenol)	1200-1300
C-Cl Stretch	700-800

Experimental Protocol:

- **Sample Preparation:** The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[9]
- **Data Acquisition:** The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. [9]

Data Summary and Visualization

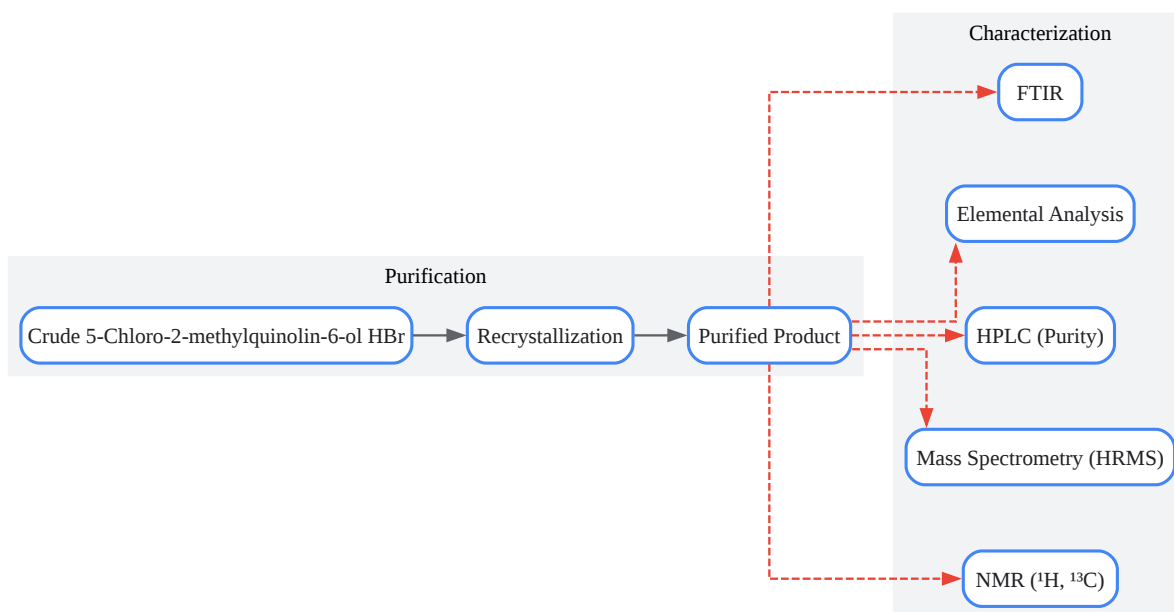
A clear and concise presentation of the analytical data is crucial for reporting and interpretation.

Table 1: Summary of Characterization Data for 5-Chloro-2-methylquinolin-6-ol Hydrobromide

Analytical Technique	Parameter	Expected Result	Observed Result
¹ H NMR	Chemical Shifts (ppm)	Consistent with proposed structure	[Insert Data]
¹³ C NMR	Number of Signals	10 (for the quinoline core)	[Insert Data]
HRMS	[M+H] ⁺ (for free base)	~194.0367	[Insert Data]
HPLC	Purity (%)	>99%	[Insert Data]
Elemental Analysis	%C, %H, %N	Matches theoretical values	[Insert Data]
FTIR	Key Peaks (cm ⁻¹)	O-H, C-H, C=C, C=N, C-O, C-Cl	[Insert Data]

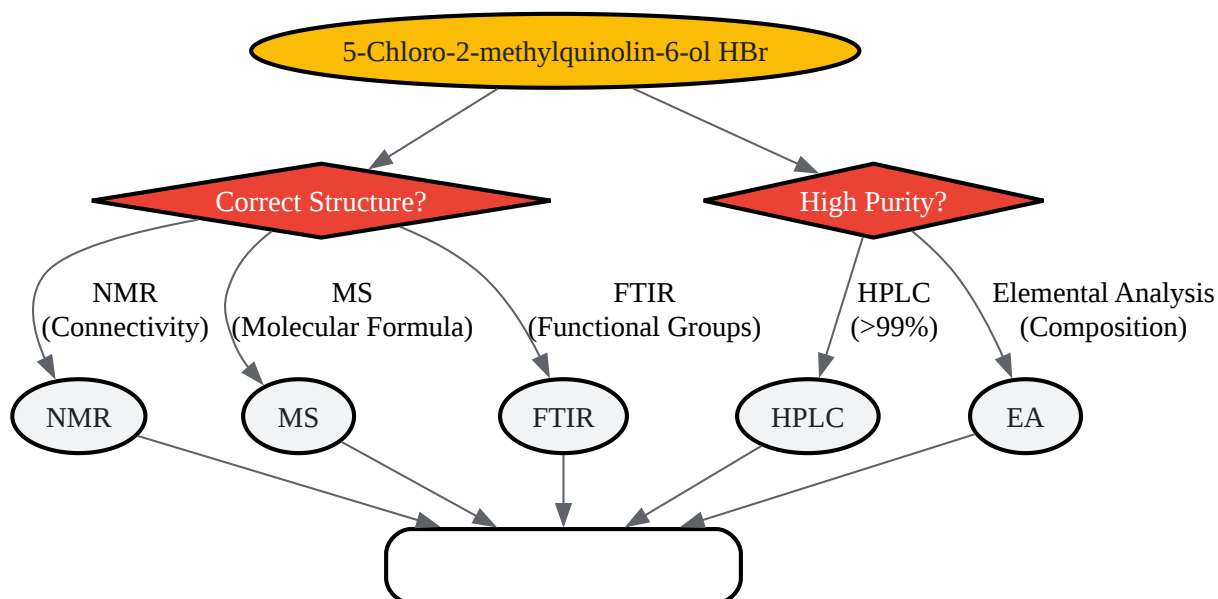
Diagrams

Visual representations of workflows can significantly enhance understanding.



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Caption: Overall workflow for the purification and characterization of the target compound.



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Caption: Logical relationships between analytical techniques and final confirmation.

Conclusion

The rigorous characterization of **5-Chloro-2-methylquinolin-6-ol hydrobromide**, as outlined in this guide, is a prerequisite for its use in any scientific investigation, particularly in the context of drug development. By employing a suite of orthogonal analytical techniques, researchers can establish a high degree of confidence in the identity, purity, and overall quality of their compound, thereby ensuring the reliability and reproducibility of their subsequent experimental results. This self-validating system of analysis provides the necessary foundation for advancing our understanding of the therapeutic potential of this important class of molecules.

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